molecular formula C17H16N2O4 B2799845 2,4-Bis(furan-2-ylmethylamino)benzoic acid CAS No. 2470439-95-1

2,4-Bis(furan-2-ylmethylamino)benzoic acid

Cat. No.: B2799845
CAS No.: 2470439-95-1
M. Wt: 312.325
InChI Key: QDTCHSDPVWMLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2,4-Bis(furan-2-ylmethylamino)benzoic acid is not widely documented in the literature. The compound has a molecular weight of 312.33 . It is recommended to contact suppliers or manufacturers for more detailed information .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. For detailed information, it is recommended to refer to material safety data sheets (MSDS) or contact suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Bis(furan-2-ylmethylamino)benzoic acid is a compound that has been explored in various synthetic and chemical property studies. While direct studies on this exact compound are scarce, research on similar furan derivatives provides insights into potential applications and chemical behaviors. For instance, the oxidation of fursemide, a compound with a related structure, by diperiodatocuprate(III) in alkaline medium, has been studied, indicating the potential oxidative behavior of furan derivatives in chemical reactions (Angadi & Tuwar, 2010). Similarly, the hydrogen bonding interaction's influence on the properties of furan-based epoxy resins was investigated, highlighting the importance of hydrogen bonding in determining thermal properties (Shen et al., 2017).

Biobased Polymers

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, showing the potential of furan compounds in creating novel biobased materials (Jiang et al., 2014). This research underscores the application of furan derivatives in sustainable material development, offering alternatives to petroleum-based polymers.

Conductive Materials

Conjugation-extended tetrathiafulvalene analogues involving furan as a central aromatic linking group have been synthesized, exploring their electrochemical redox properties. Such studies suggest the potential use of furan derivatives in the development of conductive materials, which could have applications in electronics and renewable energy technologies (Takahashi et al., 1993).

Surface Anchors and Functional Coatings

Furan derivatives have also been investigated as bivalent anchors for metal oxide surfaces, indicating their utility in surface chemistry and material science for creating functional coatings and interfaces (Nakhle et al., 1999). This application is crucial for various industries, including electronics, catalysis, and biomedical devices.

Mechanism of Action

The mechanism of action for 2,4-Bis(furan-2-ylmethylamino)benzoic acid is not documented in the available literature .

Safety and Hazards

The safety data sheet (SDS) for 2,4-Bis(furan-2-ylmethylamino)benzoic acid was not found in the search results. For safety and hazard information, it is recommended to refer to the SDS provided by the manufacturer or supplier .

Properties

IUPAC Name

2,4-bis(furan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(21)15-6-5-12(18-10-13-3-1-7-22-13)9-16(15)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTCHSDPVWMLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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